molecular formula C22H22N2O6 B2464678 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide CAS No. 1212139-91-7

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide

Cat. No.: B2464678
CAS No.: 1212139-91-7
M. Wt: 410.426
InChI Key: HXFLQCKPSVNXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a complex polycyclic molecule featuring:

  • A 2,6-methanobenzo[g][1,3]oxazocine core, a bicyclic system combining oxazole and azocine rings, contributing to conformational rigidity.
  • A 2-hydroxyethyl and methyl group at position 3 and 2, respectively, which influence solubility and steric interactions.
  • A carboxamide linkage at position 5, critical for hydrogen bonding and target affinity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-10-(2-hydroxyethyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-22-11-15(14-4-2-3-5-16(14)30-22)19(21(27)24(22)8-9-25)20(26)23-13-6-7-17-18(10-13)29-12-28-17/h2-7,10,15,19,25H,8-9,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFLQCKPSVNXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1CCO)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the benzo[d][1,3]dioxole moiety and a methanobenzo[g][1,3]oxazocine framework. Its molecular formula is C19H22N2O4, and it possesses several functional groups that contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential through various mechanisms:

  • Cell Proliferation Inhibition : Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported IC50 values of 1.54 µM for HCT116 and 4.52 µM for MCF7 cells when treated with related compounds . This suggests that the compound may inhibit cell growth effectively in certain cancer types.
  • Mechanisms of Action :
    • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell signaling pathways .
    • Apoptosis Induction : Annexin V-FITC assays demonstrated that the compound promotes apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
    • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at various phases, further inhibiting cancer progression .

Pharmacological Studies

The pharmacological profile of this compound has been assessed through various in vitro and in vivo studies:

Study Type Findings
In vitro cytotoxicityDemonstrated significant cytotoxicity against HepG2 and MCF7 cells
Molecular dockingSuggested strong binding affinity to EGFR and other oncogenic targets
Animal modelsShowed reduced tumor growth in xenograft models

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study on HepG2 Cells : A study focused on HepG2 liver cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to both direct cytotoxic effects and modulation of apoptotic pathways .
  • Xenograft Models : In vivo studies using xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups. This supports its potential as an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d][1,3]dioxol-5-yl Carboxamide Derivatives

Compound 55: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide
  • Structural Differences: Replaces the methanobenzooxazocine core with a cyclopropane-carboxamide and thiazole-phenyl substituents. Lacks the hydroxyethyl group but includes a 3-chloro-4-methoxybenzoyl moiety.
  • Synthesis : Uses carbodiimide coupling (similar to ), suggesting comparable synthetic accessibility for the target compound.
  • Bioactivity : Thiazole derivatives often exhibit anticonvulsant or antimicrobial activity, though specific data for Compound 55 is unavailable.
D-19: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide
  • Structural Differences: Features a pyrrole-carboxamide scaffold instead of the bicyclic oxazocine. Includes a pyridinone group, enhancing polarity.
  • Functional Implications: The pyridinone moiety may improve water solubility compared to the target compound’s hydrophobic bicyclic core.

Bicyclic Heterocyclic Compounds

Methyl 5,6-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[g][1,2,3]triazolo[1,5-a][1,5]diazocine-5-carboxylate
  • Structural Differences :
    • Replaces the oxazocine with a triazolo-diazocine system.
    • Contains a methyl ester instead of a carboxamide.
  • Synthesis : Utilizes azide-alkyne cycloaddition, contrasting with the target compound’s likely carbodiimide-mediated coupling .
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy-phenyl
  • Structural Differences :
    • Simpler pyrazole-carbohydrazide scaffold without a fused bicyclic system.
    • Includes a tert-butyl group for steric bulk.
  • Bioactivity : Demonstrated anticonvulsant activity in preclinical models, suggesting the benzodioxole group’s role in CNS targeting .

Substituent-Driven Comparisons

Feature Target Compound Analogous Compound Impact on Properties
Core Structure 2,6-Methanobenzo[g][1,3]oxazocine Triazolo-diazocine Higher rigidity; potential for selective binding.
Carboxamide Linkage Position 5 Cyclopropane-carboxamide Altered hydrogen-bonding capacity.
Hydroxyethyl Group Position 3 Absent in most analogs May enhance solubility and metabolic stability.
Benzodioxole Placement N-linked at position 5 C-linked in D-19 Affects π-π interactions and target engagement.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Acid chlorides or activated esters react with amines under basic conditions (e.g., triethylamine) to form carboxamide bonds .
  • Ring-forming steps : Cyclization reactions, such as oxazocine ring formation, may require controlled temperatures (e.g., 60–80°C) and aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization is essential for isolating high-purity intermediates and final products .

Q. Which analytical techniques are most reliable for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying functional groups and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software is widely used for resolving complex stereochemistry and validating crystal structures .

Q. What are the primary functional groups influencing reactivity?

Key groups include:

  • Benzo[d][1,3]dioxole : Electron-rich aromatic system prone to electrophilic substitution .
  • Carboxamide : Participates in hydrogen bonding and hydrolytic stability studies .
  • Oxazocine ring : Strain and conformation affect biological interactions .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 4 hours) and improves homogeneity .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .

Q. What computational strategies predict biological activity and target binding?

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) using crystal structure data .
  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites for SAR studies .
  • Pharmacophore modeling : Maps essential features (e.g., hydrogen bond donors) for target engagement .

Q. How should conflicting biological assay data be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and readout methods (e.g., fluorescence vs. luminescence) .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values and minimize variability .
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. What strategies mitigate stereochemical ambiguity in structural studies?

  • Chiral chromatography : Separates enantiomers using columns like Chiralpak IA/IB .
  • Circular Dichroism (CD) : Detects optical activity of chiral centers in solution .
  • SHELXL refinement : Incorporates anisotropic displacement parameters to resolve overlapping electron densities .

Q. How can metabolic stability be assessed preclinically?

  • Microsomal incubation : Liver microsomes (human/rat) identify oxidative metabolites via LC-MS/MS .
  • CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® substrates) screen for drug-drug interaction risks .
  • Plasma stability tests : Incubate compound in plasma (37°C) to measure hydrolysis rates .

Methodological Considerations

Q. What statistical methods validate reproducibility in synthetic protocols?

  • Design of Experiments (DoE) : Response surface methodology (e.g., Central Composite Design) optimizes variables (temperature, solvent ratio) .
  • Batch-to-batch analysis : ANOVA compares yields and purity across ≥3 independent syntheses .

Q. Which crystallographic tools resolve complex molecular conformations?

  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .
  • Mercury CSD : Analyzes packing interactions and hydrogen-bond networks in crystal lattices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.